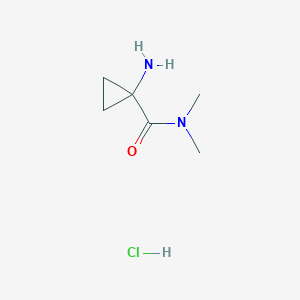
3-Bromo-2-chloropyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-chloropyridine-4-carbonitrile consists of a pyridine ring with a 3-bromo-6-chloro substituent at the 2-position, and a cyano substituent at the 6-position.Chemical Reactions Analysis
This compound may be used to synthesize acetylenic dipyridone 3-ethynyl-2-(phenylmethoxy)-pyridine nemertelline ortho-chlorodiheteroarylamine4 or 2-chloro-N-(2,3,7-trimethylbenzo[b]thien-6-yl)pyridin-3-amine .Physical And Chemical Properties Analysis
This compound is a solid compound with a boiling point of 111-113 °C/0.15 mmHg and a melting point of 87-92 °C . It is stable under ambient conditions.科学的研究の応用
Synthesis and Reactivity in Organic Chemistry
3-Bromo-2-chloropyridine-4-carbonitrile serves as a versatile intermediate in the synthesis of various organic compounds. Its reactivity with secondary dialkylamines, such as pyrrolidine and morpholine, has been explored to produce 3-amino-substituted derivatives. This transformation is significant in constructing complex molecules, potentially useful in developing pharmaceuticals and agrochemicals. For instance, the reaction with pyrrolidine can lead to the cleavage of certain rings, yielding products like 2-[di(pyrrolidin-1-yl)methylene]malononitrile, whereas with morpholine, it produces 3-(morpholin-4-yl) derivatives. These reactions underscore the compound's utility in organic synthesis, enabling the construction of nitrogen-containing heterocycles which are prevalent in bioactive molecules (Kalogirou & Koutentis, 2014).
Structural and Vibrational Analysis
The structural and vibrational properties of cyanopyridine derivatives, including those related to this compound, have been investigated through Density Functional Theory (DFT) calculations. These studies provide insight into the molecular geometry, electronic structure, and vibrational modes of such compounds in various phases. Understanding these properties is crucial for predicting the behavior and reactivity of these molecules in different environments, which has implications for their use in material science and molecular engineering (Márquez et al., 2015).
Antibacterial Applications
Cyanopyridine derivatives, synthesized from compounds like this compound, have shown potential antibacterial activity. These derivatives have been evaluated against various aerobic and anaerobic bacteria, with some compounds exhibiting significant inhibitory effects. This suggests the potential of such molecules in the development of new antibacterial agents, contributing to the ongoing search for new treatments against resistant bacterial strains (Bogdanowicz et al., 2013).
Safety and Hazards
特性
IUPAC Name |
3-bromo-2-chloropyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOQFCKDQDAMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807017-23-7 |
Source


|
| Record name | 3-bromo-2-chloropyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2914995.png)


![1-Methyl-3-[(3-methylthiophen-2-yl)methoxy]-1,2-dihydropyrazin-2-one](/img/structure/B2915000.png)
![3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2915002.png)
![N-cyclopentyl-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2915005.png)


![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid](/img/structure/B2915008.png)
![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide](/img/structure/B2915009.png)
![1-Cyclohexyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2915010.png)

![(2S)-2-amino-5-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-yl]amino}pentanoic acid](/img/structure/B2915017.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2915018.png)